

A Comparative Guide to the Rheological Properties of Different Sodium Carbomer Grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SODIUM CARBOMER

Cat. No.: B1168046

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the rheological properties of various **sodium carbomer** grades, offering valuable insights for formulation development in the pharmaceutical and cosmetic industries. Understanding the distinct rheological behaviors of these polymers is crucial for controlling the texture, stability, and performance of gels, creams, lotions, and other semi-solid formulations.

Comparative Rheological Data

The following table summarizes the key rheological parameters for several common **sodium carbomer** grades. These values are compiled from various sources and represent typical measurements under controlled conditions. It is important to note that absolute values can vary depending on the specific experimental setup, including concentration, pH, temperature, and the instrument used.

Carbomer Grade	Polymer Type	Viscosity (0.5% aq. gel, neutralized)	Yield Stress	Flow Characteristics	Clarity	Key Features & Applications
Carbomer 934	Cross-linked polyacrylic acid	30,500 - 39,400 cP ^[1]	High	Short flow, creamy texture	Opaque	Ideal for thick creams, lotions, and suspension systems where high viscosity and a creamy feel are desired. ^[2] ^[3]
Carbomer 940	Cross-linked polyacrylic acid	40,000 - 60,000 cP ^[4]	Very High	Short flow, rigid gel ^[3] ^[4]	Sparkling clear	Excellent for high-viscosity, clear gels such as hand sanitizers, hydroalcoholic gels, and styling gels. ^[2] ^[3]
Carbomer 941	Cross-linked polyacrylic acid	Low	Low	Long flow	High clarity	Suitable for lotions and other formulations requiring a lower viscosity

and a
stringy,
honey-like
flow.[\[5\]](#)

A newer
grade with
higher
clarity and
better
electrolyte
tolerance
compared
to
Carbomer
940,
making it
suitable for
premium
cosmetic
formulation
s.[\[4\]](#)

Designed
for low-
viscosity
application
s like
lotions and
some
creams
where easy
spreadabilit
y is
important.
[\[4\]](#)

Carbomer 980	Cross-linked polyacrylic acid	40,000 - 60,000 cP [4]	High	Short flow	High clarity	Offers a balance
Carbomer Homopoly mer Type A	Cross-linked polyacrylic acid	4,000 - 11,000 cP [4]	Low	Short flow	Varies	Designed for low- viscosity application s like lotions and some creams where easy spreadabilit y is important. [4]
Carbomer Homopoly	Cross-linked	25,000 - 45,000	Medium	Medium flow	Varies	

mer Type B	polyacrylic acid	cP[4]				between viscosity and flow, suitable for a wide range of cream formulation s.[4]
Carbomer Homopolymer Type C	Cross-linked polyacrylic acid	45,000 - 65,000 cP[4]	High	Long flow	Good clarity	Provides high viscosity with a longer flow characteristic, making it suitable for pharmaceutical gels. [4]

Experimental Protocols for Rheological Characterization

The following sections detail the typical methodologies used to evaluate the rheological properties of **sodium carbomer** gels.

Preparation of Carbomer Gels

A standardized method for preparing carbomer gels is crucial for obtaining reproducible rheological data.

- Dispersion: Slowly sift the desired amount of carbomer powder into the vortex of deionized water while stirring continuously with a propeller-type overhead mixer at a moderate speed (e.g., 600 rpm) to avoid agglomeration.[6]

- **Hydration:** Allow the dispersion to hydrate for a sufficient period (typically 1-2 hours or as per manufacturer's recommendation) until all particles are fully wetted and the solution is free of lumps.
- **Neutralization:** While monitoring the pH, slowly add a neutralizing agent, such as a 10% w/v sodium hydroxide solution or triethanolamine (TEA), to the hydrated dispersion with gentle mixing.^{[7][8]} Continue neutralization until the target pH (typically between 6.0 and 7.5) is reached, at which point the viscosity will increase significantly.
- **Equilibration:** Allow the neutralized gel to stand for at least one hour at room temperature to ensure complete swelling and to eliminate any entrapped air bubbles before conducting rheological measurements.

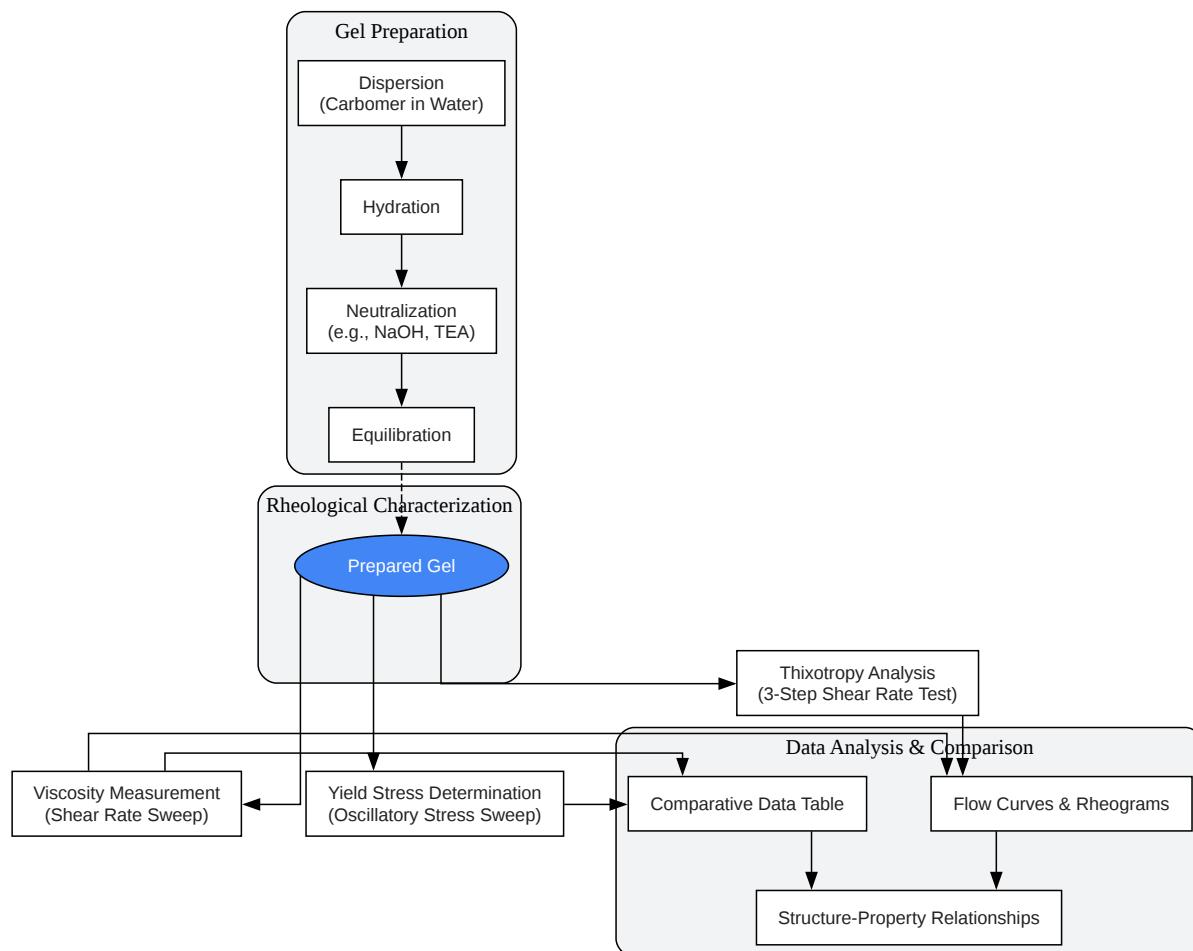
Rheological Measurements

Rheological properties are typically measured using a rotational rheometer equipped with appropriate geometry (e.g., parallel plate or cone and plate).

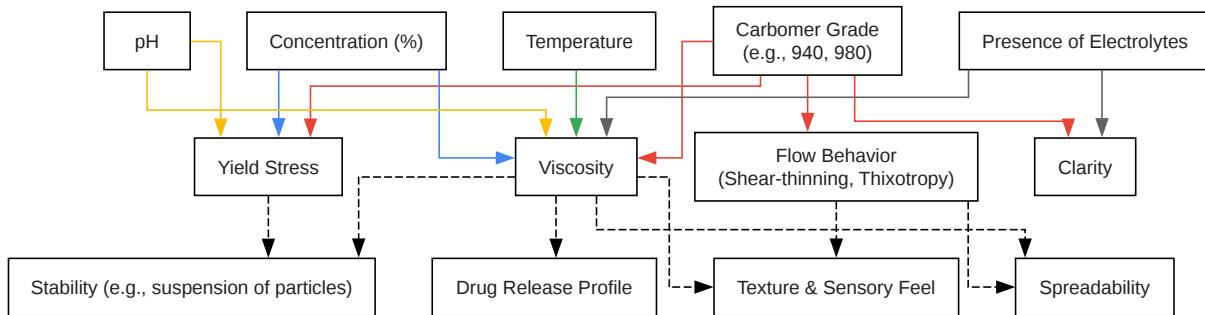
Viscosity is a measure of a fluid's resistance to flow. For carbomer gels, which are non-Newtonian, viscosity is dependent on the shear rate.

- **Instrument Setup:** Use a calibrated rotational viscometer or rheometer with a suitable spindle or geometry.
- **Sample Loading:** Carefully load the carbomer gel onto the rheometer plate, ensuring no air bubbles are trapped.
- **Temperature Control:** Maintain a constant temperature (e.g., 25°C) throughout the measurement using a Peltier or water bath system.^[7]
- **Shear Rate Sweep:** Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s^{-1}) to a high shear rate (e.g., 100 s^{-1}) and back, to characterize the shear-thinning behavior of the gel.
- **Data Analysis:** Plot viscosity as a function of shear rate. For comparative purposes, the viscosity at a specific shear rate (e.g., 10 s^{-1}) is often reported.

Yield stress is the minimum stress required to initiate flow in a material. It is a critical parameter for determining the suspending ability of a gel.


- Oscillatory Stress Sweep: Perform an oscillatory stress sweep at a constant frequency (e.g., 1 Hz).
- Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of applied stress. The yield stress is often determined as the stress at which G' and G'' crossover ($G' = G''$), indicating the transition from solid-like to liquid-like behavior.^[7] Alternatively, it can be identified as the end of the linear viscoelastic region (LVER).

Thixotropy is a time-dependent shear-thinning property.


- Three-Step Shear Rate Test:
 - Step 1 (Low Shear): Apply a low shear rate (e.g., 0.1 s^{-1}) for a set period to measure the initial viscosity.
 - Step 2 (High Shear): Apply a high shear rate (e.g., 100 s^{-1}) for a period to break down the gel structure.
 - Step 3 (Low Shear): Return to the initial low shear rate and monitor the viscosity recovery over time.
- Data Analysis: A thixotropic material will show a decrease in viscosity during the high shear step and a gradual recovery of viscosity in the final low shear step. The area of the hysteresis loop in a flow curve (viscosity vs. shear rate, up and down ramps) can also quantify thixotropy.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for preparing and characterizing **sodium carbomer** gels.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and characterizing **sodium carbomer** gels.

[Click to download full resolution via product page](#)

Caption: Factors influencing the rheological properties and performance of carbomer gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbomer 934 940 980 - Henan Chemger Group Corporation [chemger.com]
- 2. iajps.com [iajps.com]
- 3. nbino.com [nbino.com]
- 4. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemistry.com]
- 5. What are the carbomer models [vacutaineradditives.com]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. ijlret.com [ijlret.com]
- 8. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- To cite this document: BenchChem. [A Comparative Guide to the Rheological Properties of Different Sodium Carbomer Grades]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1168046#comparative-rheological-studies-of-different-sodium-carbomer-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com